molecular formula C17H26FNO3 B107662 Butofilolol CAS No. 58930-32-8

Butofilolol

Cat. No. B107662
CAS RN: 58930-32-8
M. Wt: 311.4 g/mol
InChI Key: NMBNQRJDEPOXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butofilolol is a beta-blocking agent that has been studied for its hemodynamic effects in hypertensive patients. It has been compared with other beta-blockers such as propranolol and atenolol, and has shown a significant decrease in systemic blood pressure (BP) with a mild impact on left ventricular function, as indicated by the systolic index and pulmonary BP. The drug has been evaluated for its acute hemodynamic effects and has also been used in long-term hypotensive treatment, showing efficacy in about 50% of cases, which is consistent with the usual rate of efficacy for beta-blocking agents in treating hypertension .

Synthesis Analysis

Although the provided data does not directly describe the synthesis of butofilolol, it does mention a multi-component synthetic strategy for a covalent organic framework (COF) that involves connecting acetonitrile with aromatic aldehyde and acetaldehyde moieties to form a cyano-substituted buta-1,3-diene linkage. This strategy may offer insights into the synthesis of complex organic compounds like butofilolol, as it demonstrates the potential for creating structural diversity and functional variability through multi-component reactions .

Molecular Structure Analysis

The molecular structure of butofilolol is not explicitly detailed in the provided data. However, the pharmacokinetics study of butofilolol in healthy subjects suggests that the drug has a large apparent volume of distribution, which could be indicative of its molecular structure allowing for extensive tissue distribution. The structure-related properties are also hinted at by the drug's pharmacokinetics in patients with chronic renal insufficiency, where alterations in plasma clearance and volume of distribution were observed .

Chemical Reactions Analysis

The chemical reactions involving butofilolol are not directly discussed in the provided data. However, the pharmacokinetics studies indicate that the drug undergoes metabolism and is eliminated in the urine, with renal failure affecting the plasma concentration-time curves of the parent drug. This suggests that butofilolol participates in metabolic reactions that are influenced by renal function, and that its elimination involves both renal and hepatic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of butofilolol can be inferred from its pharmacokinetic profile. The drug is administered orally and achieves maximum plasma concentrations within 2 to 3 hours, suggesting good oral bioavailability. The large apparent volumes of distribution indicate that butofilolol is widely distributed in the body. The elimination of the drug is complex, involving filtration, tubular secretion, and pH-sensitive reabsorption, and is affected by renal function. The pharmacokinetics of butofilolol do not change significantly during chronic treatment, which suggests stable physical and chemical properties over time .

Scientific Research Applications

Butein in Health and Disease

Butein, a chalcone polyphenol, has demonstrated significant therapeutic potential against various diseases in preclinical studies. It exhibits a wide range of biological properties including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. These effects are attributed to its action on multiple molecular targets, including the nuclear factor-κB and its downstream molecules. Such diverse pathways reduce the chances of non-responsiveness and resistance development, making butein a promising treatment option in various chronic disease conditions (Padmavathi et al., 2017).

Antioxidant Effects in Veterinary and Sanitary Applications

The antioxidant drugs “Butofan” and “E-selenium” have shown positive effects on the veterinary and sanitary parameters of cow’s milk. These antioxidants enhance the body’s own antioxidant system, leading to improved milk yield and quality parameters in terms of fat content, protein content, density, and acidity. This indicates that cow’s milk under the influence of these antioxidant drugs is biologically complete and environmentally friendly (Kashirina et al., 2020).

Comparative Effectiveness Research Applications

In the context of comparative effectiveness research (CER), Butofilolol may not be directly referenced, but the concept is relevant for assessing the efficacy of similar drug compounds. CER is crucial when randomized clinical trials are not feasible for all relevant areas. It relies on rich data on large populations receiving alternative therapies and identifies settings of “empirical equipoise” for effective non-randomized CER (Walker et al., 2013).

Applications in Environmental and Agricultural Sciences

The environmental impact and applications of related compounds in agriculture, like cyhalofop-butyl, are notable. Cyhalofop-butyl, a grass herbicide, is used for controlling Echinochloa spp. in rice. Studies have shown its effectiveness under various environmental conditions, including resistance development under high atmospheric CO2 and temperature conditions (Refatti et al., 2019).

properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butofilolol

CAS RN

58930-32-8
Record name Butofilolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58930-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butofilolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOFILOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butofilolol
Reactant of Route 2
Reactant of Route 2
Butofilolol
Reactant of Route 3
Reactant of Route 3
Butofilolol
Reactant of Route 4
Reactant of Route 4
Butofilolol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Butofilolol
Reactant of Route 6
Butofilolol

Citations

For This Compound
109
Citations
C You, H Fang - Chinese Journal of Pharmaceutical Analysis, 1992 - ingentaconnect.com
Using HRGC and GC-MSD Timolol and Butofilolol in urine were investi gatedFive metabolites of Timololthree metabolites of Butofilololwhich have not been reporte d so farwere …
Number of citations: 1 www.ingentaconnect.com
JP Jeanniot, G Houin, P Ledudal, D Berthet… - … of Chromatography B …, 1983 - Elsevier
… (ECD) of the diheptafluorobutyrate derivative of butofilolol was developed. However, this method … The two methods were applied to the analysis of butofilolol in identical plasma samples …
Number of citations: 7 www.sciencedirect.com
JP Jeanniot, G Houin, P Ledudal… - … journal of clinical …, 1984 - europepmc.org
The pharmacokinetics of butofilolol, a new beta-blocking drug used in the treatment of hypertension, were investigated in 9 patients with varying degrees of renal impairment (creatinine …
Number of citations: 5 europepmc.org
G Houin, J Barre, JP Jeanniot, P Ledudal… - … journal of clinical …, 1984 - europepmc.org
The pharmacokinetics of butofilolol, a new beta-blocking drug, was studied in 6 healthy subjects. Plasma concentrations and urinary excretion of the unchanged drug were determined …
Number of citations: 3 europepmc.org
J Lekieffre, A Carre - Annales de Cardiologie et D'angeiologie, 1984 - europepmc.org
… Results on butofilolol were as follows: early decrease in the cardiac index without significant … decreased more significantly on butofilolol. Moreover, the influence of butofilolol on the left …
Number of citations: 1 europepmc.org
P Toussain, G Gay, G Debry - Annales de Cardiologie et D' …, 1983 - europepmc.org
… excess with moderate doses of butofilolol. The minimum duration … An antihypertensive effect of butofilolol was observed in 11 of … It is the author's opinion that butofilolol constitute a good …
Number of citations: 2 europepmc.org
JM Mallion, C Benedetti, R Bittel… - … des Maladies du …, 1984 - europepmc.org
… : Butofilolol. 20 voluntary normotensive subjects, age 24 + 2 ans are submitted to 2 exercises stress test (ergometric bicycle) performed at on week interval. Butofilolol is … With butofilolol, …
Number of citations: 1 europepmc.org
A Martinand, P Corvol, P Milliez - Therapie, 1983 - europepmc.org
[Pharmacoclinical study of oral butofilolol in arterial hypertension. Effects on heart rate, blood pressure and the renin-angiotensin system]. - Abstract - Europe PMC … [Pharmacoclinical …
Number of citations: 2 europepmc.org
P Riant, S Urien, E Albengres, JC Duche… - Biochemical …, 1986 - Elsevier
Materials and methods The milk binding of adrenergic beta-receptor antagonists was studied by equilibrium dialysis using the Dianorn® apparatus. The experimental conditions were 37…
Number of citations: 24 www.sciencedirect.com
M Thevis, G Opfermann… - Biomedical …, 2001 - Wiley Online Library
Beta‐receptor blocking agents are present on the international market in a huge variety. The International Olympic Committee prohibits the use of these drugs in several sport sections …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.